Cas no 81885-35-0 (1-benzothiophene-3-sulfonamide)
1-benzothiophene-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzo[b]thiophene-3-sulfonamide
- 3-Benzo[B]thiophenesulfonamide
- DA-02614
- 81885-35-0
- GDA88535
- EN300-209103
- SCHEMBL1034849
- 1-benzothiophene-3-sulfonamide
- CHEMBL4536652
- BJVAENLIIOACPY-UHFFFAOYSA-N
- Z1160860142
- CCG-353630
- benzothiophene-3-sulfonamide
- AKOS013154017
-
- MDL: MFCD06408799
- Inchi: 1S/C8H7NO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11)
- InChI Key: BJVAENLIIOACPY-UHFFFAOYSA-N
- SMILES: S(C1=CSC2C=CC=CC1=2)(N)(=O)=O
Computed Properties
- Exact Mass: 212.99182081Da
- Monoisotopic Mass: 212.99182081Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 96.8Ų
1-benzothiophene-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B412115-10mg |
1-benzothiophene-3-sulfonamide |
81885-35-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B412115-50mg |
1-benzothiophene-3-sulfonamide |
81885-35-0 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B412115-100mg |
1-benzothiophene-3-sulfonamide |
81885-35-0 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-209103-0.05g |
1-benzothiophene-3-sulfonamide |
81885-35-0 | 95.0% | 0.05g |
$155.0 | 2025-02-20 | |
| Enamine | EN300-209103-0.1g |
1-benzothiophene-3-sulfonamide |
81885-35-0 | 95.0% | 0.1g |
$232.0 | 2025-02-20 | |
| Enamine | EN300-209103-0.25g |
1-benzothiophene-3-sulfonamide |
81885-35-0 | 95.0% | 0.25g |
$331.0 | 2025-02-20 | |
| Enamine | EN300-209103-0.5g |
1-benzothiophene-3-sulfonamide |
81885-35-0 | 95.0% | 0.5g |
$524.0 | 2025-02-20 | |
| Enamine | EN300-209103-1.0g |
1-benzothiophene-3-sulfonamide |
81885-35-0 | 95.0% | 1.0g |
$671.0 | 2025-02-20 | |
| Enamine | EN300-209103-2.5g |
1-benzothiophene-3-sulfonamide |
81885-35-0 | 95.0% | 2.5g |
$1315.0 | 2025-02-20 | |
| Enamine | EN300-209103-5.0g |
1-benzothiophene-3-sulfonamide |
81885-35-0 | 95.0% | 5.0g |
$1945.0 | 2025-02-20 |
1-benzothiophene-3-sulfonamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 1-benzothiophene-3-sulfonamide
Introduction to 1-Benzothiophene-3-sulfonamide (CAS No. 81885-35-0)
1-Benzothiophene-3-sulfonamide (CAS No. 81885-35-0) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of benzothiophenes, which are heterocyclic compounds with a benzene ring fused to a thiophene ring. The presence of the sulfonamide functional group further enhances its chemical and biological versatility, making it a valuable molecule for various applications.
The chemical structure of 1-Benzothiophene-3-sulfonamide consists of a benzothiophene core with a sulfonamide group attached at the 3-position. This configuration imparts specific electronic and steric properties that can influence its interactions with biological targets. The sulfonamide moiety is known for its ability to form hydrogen bonds, which can enhance the compound's binding affinity to proteins and other biomolecules. Additionally, the aromatic nature of the benzothiophene ring provides rigidity and planarity, which are important for molecular recognition processes.
Recent studies have explored the potential therapeutic applications of 1-Benzothiophene-3-sulfonamide. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on certain kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases. The ability to modulate these enzymes makes 1-Benzothiophene-3-sulfonamide a promising lead compound for drug development.
In addition to its enzymatic inhibition properties, 1-Benzothiophene-3-sulfonamide has also been investigated for its anti-inflammatory and anti-cancer activities. Preclinical studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. These findings highlight the multifaceted biological activities of 1-Benzothiophene-3-sulfonamide, making it an attractive candidate for further research and development.
The synthesis of 1-Benzothiophene-3-sulfonamide has been well-documented in the literature, with several methods reported for its preparation. One common approach involves the reaction of 3-bromobenzothiophene with sodium sulfite in an aqueous medium, followed by subsequent transformations to introduce the sulfonamide group. The synthetic route is generally efficient and scalable, allowing for the production of sufficient quantities for both laboratory studies and potential clinical trials.
The physicochemical properties of 1-Benzothiophene-3-sulfonamide, such as solubility, stability, and bioavailability, are crucial factors that influence its pharmacological profile. Research has shown that this compound exhibits good solubility in polar solvents and moderate stability under physiological conditions. These properties are advantageous for drug delivery and formulation, as they facilitate the development of effective dosage forms.
Clinical trials are an essential step in evaluating the safety and efficacy of new compounds like 1-Benzothiophene-3-sulfonamide. While preclinical data are promising, further studies are needed to assess its performance in human subjects. Phase I clinical trials typically focus on determining the safety profile and pharmacokinetics of the compound, while Phase II trials evaluate its efficacy in treating specific conditions. If these trials yield positive results, Phase III trials may be conducted to confirm the therapeutic benefits and establish dosing regimens.
In conclusion, 1-Benzothiophene-3-sulfonamide (CAS No. 81885-35-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for developing new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, contributing to advancements in drug discovery and development.
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